Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)
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Overview
Description
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) is a synthetic peptide aldehyde that has gained significant attention in scientific research due to its potent inhibitory effects on caspase-3, an enzyme crucial for the execution of apoptosis. This compound is designed based on the cleavage site of poly (ADP-ribose) polymerase (PARP), making it a highly specific inhibitor of human caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-Glu-Val-Asp-aldehyde involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the aldehyde group is introduced at the C-terminus. The final product is then cleaved from the resin and purified .
Industrial Production Methods
While specific industrial production methods for Ac-Leu-Glu-Val-Asp-aldehyde are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Glu-Val-Asp-aldehyde primarily undergoes reactions typical of peptide aldehydes, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and hydrazines can react with the aldehyde group under mild conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
Ac-Leu-Glu-Val-Asp-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide aldehyde reactions and mechanisms.
Biology: Serves as a tool to investigate the role of caspase-3 in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of caspase inhibitors for research and therapeutic purposes .
Mechanism of Action
Ac-Leu-Glu-Val-Asp-aldehyde exerts its effects by binding to the active site of caspase-3, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, such as poly (ADP-ribose) polymerase (PARP). The compound’s specificity for caspase-3 is attributed to its peptide sequence, which mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Val-Asp-aldehyde: Another peptide aldehyde with similar inhibitory effects on caspase-3.
Ac-Leu-Glu-Val-Asp-p-nitroanilide: A chromogenic substrate used to detect caspase activity.
Ac-Leu-Glu-Val-Asp-fluoromethyl ketone: A potent caspase inhibitor with a different reactive group .
Uniqueness
Ac-Leu-Glu-Val-Asp-aldehyde is unique due to its high specificity and potency as a caspase-3 inhibitor. Its pseudo acid structure enhances its stability and membrane permeability, making it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJLIBJKIIQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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